Boc-N-Me-Tyr-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVBZIOLJVJCLT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427193 | |

| Record name | Boc-N-Me-Tyr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82038-34-4 | |

| Record name | Boc-N-Me-Tyr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-N-methyl-L-tyrosine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-L-tyrosine is a synthetically modified amino acid derivative that serves as a crucial building block in modern peptide synthesis and drug discovery. The incorporation of both a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl group on the alpha-amine introduces specific, desirable characteristics. The Boc group provides temporary protection of the amine functionality, preventing unwanted side reactions during peptide coupling, and can be selectively removed under acidic conditions. The N-methylation significantly alters the peptide backbone's conformational properties, reduces susceptibility to enzymatic degradation, and can enhance cell permeability and oral bioavailability of the final peptide therapeutic. This guide provides a comprehensive overview of the essential physicochemical data, analytical methodologies, and synthetic applications for N-Boc-N-methyl-L-tyrosine.

Core Structural Features

The unique attributes of N-Boc-N-methyl-L-tyrosine stem from its specific chemical modifications, which are foundational to its utility in advanced chemical synthesis.

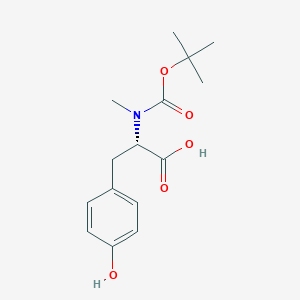

Caption: Chemical structure of N-Boc-N-methyl-L-tyrosine.

Physicochemical Characterization

Precise knowledge of the physicochemical properties of N-Boc-N-methyl-L-tyrosine is fundamental for its effective use in synthesis, ensuring reproducibility and scalability. These properties dictate the choice of solvents for reactions and purification, appropriate storage conditions, and the analytical techniques required for quality control.

| Property | Value | Source(s) |

| CAS Number | 82038-34-4 | [1] |

| Molecular Formula | C₁₅H₂₁NO₅ | [1] |

| Molecular Weight | 295.33 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 100-104 °C | [4] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |

Analytical Validation Workflow

A multi-step analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of N-Boc-N-methyl-L-tyrosine before its inclusion in sensitive applications like peptide synthesis. Each step provides orthogonal data, creating a robust and self-validating quality control system.

Caption: A typical analytical workflow for the validation of N-Boc-N-methyl-L-tyrosine.

Spectroscopic and Chromatographic Profiles

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for unambiguous structure elucidation.

-

¹H NMR: Provides information on the number and environment of protons. Expected signals include those for the Boc group (a singlet around 1.4 ppm), the N-methyl group, aromatic protons of the tyrosine side chain, and the alpha- and beta-protons of the amino acid backbone.[6]

-

¹³C NMR: Confirms the carbon skeleton of the molecule, with characteristic peaks for the carbonyls of the Boc group and the carboxylic acid, the aromatic carbons, and the aliphatic carbons.

2. Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition. The expected molecular ion peak would correspond to the compound's molecular formula, C₁₅H₂₁NO₅.[3]

3. High-Performance Liquid Chromatography (HPLC) HPLC is the industry standard for determining the purity of amino acid derivatives. A reversed-phase HPLC method is typically employed.

-

Rationale: This technique separates the target compound from any starting materials, by-products, or degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is assessed by the area percentage of the main peak.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of an N-Boc-N-methyl-L-tyrosine sample.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Sample: N-Boc-N-methyl-L-tyrosine dissolved in a suitable solvent (e.g., 50:50 Acetonitrile/Water)

Procedure:

-

System Preparation: Equilibrate the HPLC system and column with the starting mobile phase composition.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the solvent to a concentration of ~1 mg/mL.

-

Injection: Inject a defined volume (e.g., 10 µL) of the sample onto the column.

-

Elution: Run a linear gradient, for example, from 10% B to 90% B over 20 minutes.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

-

Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Purity levels of ≥98% are common for synthesis-grade material.[7]

Applications in Peptide Synthesis

The primary application of N-Boc-N-methyl-L-tyrosine is in solid-phase peptide synthesis (SPPS). The N-methyl group is of particular interest as it imparts resistance to enzymatic cleavage by proteases and helps to lock the peptide backbone into specific conformations, which can be crucial for receptor binding and biological activity.

In SPPS, the carboxylic acid of N-Boc-N-methyl-L-tyrosine is activated and coupled to the free amine of a resin-bound amino acid or peptide. The Boc group prevents the N-methylated amine from participating in the reaction. Following the coupling step, the Boc group is removed with a mild acid, such as trifluoroacetic acid (TFA), to reveal a new secondary amine, ready for the next coupling cycle.[8][9]

Caption: Simplified cycle of incorporating N-Boc-N-methyl-L-tyrosine in SPPS.

The use of N-methylated amino acids like this one is a key strategy in the development of peptide-based drugs with improved pharmacokinetic profiles.[10] The unnatural amino acid 2′,6′-dimethyl-l-tyrosine, a related compound, has found widespread use in developing synthetic opioid ligands, demonstrating the power of such modifications.[10][11]

Safety, Handling, and Storage

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically between 2-8°C, to prevent degradation.[5]

References

Sources

- 1. Boc-N-Methyl-L-tyrosine | C15H21NO5 - BuyersGuideChem [buyersguidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boc-Tyr-OMe | C15H21NO5 | CID 7019130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-L-Tyrosine methyl ester CAS#: 4326-36-7 [m.chemicalbook.com]

- 5. Boc-N-alpha-methyl-O-benzyl-L-tyrosine CAS#: 64263-81-6 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 10. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-α-Boc-N-methyl-L-tyrosine (Boc-N-Me-Tyr-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, prized for their high specificity and potency. However, their clinical utility is often hampered by inherent metabolic instability and poor oral bioavailability. The strategic modification of the peptide backbone through N-methylation has emerged as a powerful tool to overcome these limitations. The introduction of a methyl group on the amide nitrogen, as seen in N-α-Boc-N-methyl-L-tyrosine (Boc-N-Me-Tyr-OH), offers a cascade of benefits, including enhanced resistance to proteolytic degradation, improved membrane permeability, and the ability to fine-tune peptide conformation for optimal receptor engagement.[1][2][3] This guide provides a comprehensive overview of this compound, a key building block in the synthesis of next-generation peptide therapeutics.

Physicochemical Properties of this compound

This compound is a synthetically modified amino acid derivative that plays a crucial role as a building block in solid-phase peptide synthesis (SPPS). Its core structure consists of the L-tyrosine scaffold with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino nitrogen, which is also methylated.

| Property | Value | Source |

| CAS Number | 82038-34-4 | [4] |

| Molecular Formula | C15H21NO5 | [4] |

| Molecular Weight | 295.33 g/mol | [4] |

| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | [4] |

| Synonyms | Boc-MeTyr-OH, N-Methyl-N-t-butoxycarbonyl-L-tyrosine | [4] |

| Appearance | White to off-white powder | Inferred from supplier data |

| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol | Inferred from synthesis protocols |

Synthesis of this compound: A Plausible Synthetic Route

While a variety of methods exist for the synthesis of N-methylated amino acids, a common and effective strategy involves a two-step process starting from the corresponding Boc-protected amino acid. The following protocol is a well-established approach for the N-methylation of Boc-amino acids.

Experimental Protocol: Synthesis of this compound

Step 1: Boc Protection of L-Tyrosine

-

Dissolution: Dissolve L-tyrosine in a mixture of 1,4-dioxane and water.

-

Basification: Add sodium bicarbonate or another suitable base to the solution.

-

Bocylation: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Acidify the reaction mixture and extract the Boc-L-tyrosine into an organic solvent. Dry and concentrate the organic phase to yield the product.[5]

Step 2: N-Methylation of Boc-L-Tyrosine

-

Anion Formation: Dissolve Boc-L-tyrosine in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the solution to 0°C and add a strong base, like sodium hydride, to deprotonate the amino group, forming the corresponding anion.

-

Methylation: Slowly add a methylating agent, such as methyl iodide, to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction with water. Acidify the aqueous layer and extract the this compound into an organic solvent.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain via SPPS requires special consideration due to the steric hindrance imparted by the N-methyl group. This steric bulk can significantly impede the coupling efficiency, necessitating the use of more potent activating reagents and potentially longer reaction times.

Experimental Protocol: Coupling of this compound in Boc-SPPS

This protocol outlines the manual solid-phase synthesis steps for incorporating this compound into a peptide sequence using the Boc/Bzl protection strategy.

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes.[6]

-

Boc Deprotection:

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

-

Repeat the treatment with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM to remove excess TFA.[6]

-

-

Neutralization:

-

Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM.

-

-

Coupling of this compound:

-

Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution), a highly efficient coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents), and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) (3-4 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the neutralized resin. Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is often necessary to overcome the steric hindrance.

-

-

Monitoring the Coupling:

-

Perform a qualitative test, such as the Kaiser test, to monitor the reaction's completion. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling is recommended.[6]

-

-

Washing: After a successful coupling, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.

-

Capping (Optional): If the coupling remains incomplete after a second attempt, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

Therapeutic Implications and Drug Development

The incorporation of N-methylated amino acids, including N-methyl-tyrosine, is a validated strategy in the development of peptide-based drugs with improved pharmacokinetic profiles.[1][2] N-methylation can lead to:

-

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[3]

-

Increased Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase the lipophilicity of a peptide, facilitating its passage across cellular membranes and improving oral bioavailability.[3][7]

-

Conformational Control: The N-methyl group restricts the conformational freedom of the peptide backbone, which can be leveraged to lock the peptide into a bioactive conformation, thereby enhancing its potency and selectivity for its target receptor.

Safety and Handling

Hazard Identification:

Based on available data, this compound is classified as an irritant.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N-α-Boc-N-methyl-L-tyrosine is a valuable and strategic building block for the synthesis of advanced peptide therapeutics. Its incorporation, while requiring specialized synthetic protocols to overcome steric challenges, offers significant advantages in enhancing the drug-like properties of peptides. A thorough understanding of its synthesis, handling, and application in SPPS, as outlined in this guide, is essential for researchers and drug developers aiming to harness the full potential of N-methylation in creating the next generation of peptide-based medicines.

References

- Li, X., Wang, N., Liu, Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019889, Boc-MeTyr-OH. [Link]

- Di Gioia, M. L., Leggio, A., Malagrinò, F., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

- The Royal Society of Chemistry. (2016). Supporting information for Photochemical formation of quinone methides from peptides containing modified tyrosine. [Link]

- Biron, E., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature chemical biology, 7(4), 259–265. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762280, Boc-O-methyl-L-tyrosine. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019130, Boc-Tyr-OMe. [Link]

- Cook, J. M., et al. (1978). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 43(23), 4421–4426. [Link]

- Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342. [Link]

- Mosberg, H. I., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS chemical neuroscience, 6(10), 1734–1740. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 100117, tert-Butoxycarbonyl-tyrosine. [Link]

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

- AAPPTec. (n.d.). Synthesis Notes. [Link]

- Illuminati, D., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)

- Wikipedia. (n.d.). α-Methyl-p-tyrosine. [Link]

- Illuminati, D., et al. (2023). (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky ‘forced-traceless’ regioselective Pd-catalyzed C(sp2)–H activation.

Sources

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-MeTyr-OH | C15H21NO5 | CID 7019889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability, Storage, and Handling of Boc-N-Me-Tyr-OH

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical factors governing the stability of N-α-(tert-Butoxycarbonyl)-N-methyl-L-tyrosine (Boc-N-Me-Tyr-OH). Adherence to the principles and protocols outlined herein is essential for preserving the chemical integrity of this valuable reagent, ensuring reproducibility in peptide synthesis, and safeguarding the quality of final therapeutic candidates.

Introduction: The Strategic Importance of this compound

This compound is a specialized amino acid derivative employed in peptide synthesis to introduce N-methylated tyrosine residues. The practice of N-methylation is a cornerstone of modern medicinal chemistry, strategically used to enhance the pharmacological properties of peptide-based drugs.[1] By replacing the amide proton with a methyl group, researchers can profoundly influence a peptide's conformational flexibility, metabolic stability, and membrane permeability.[2][3] The N-methyl group provides steric shielding, which can dramatically increase resistance to proteolytic degradation by enzymes, thereby extending the in-vivo half-life of peptide therapeutics.[2]

However, the very features that make this compound a powerful synthetic tool also contribute to its specific stability challenges. The presence of the acid-labile Boc protecting group and the chemically active phenolic hydroxyl side chain necessitates a rigorous approach to its storage and handling. This document provides the foundational knowledge and practical protocols required to maintain the purity and reactivity of this reagent.

Core Physicochemical Properties and Structural Vulnerabilities

A thorough understanding of the molecular structure of this compound is fundamental to predicting its behavior and designing appropriate storage strategies.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₅ | [4] |

| Molecular Weight | 295.33 g/mol | [4] |

| Appearance | White to off-white powder/solid | [5][6] |

| CAS Number | 82038-34-4 | [4] |

The stability of the molecule is primarily dictated by three key structural features:

-

The tert-Butoxycarbonyl (Boc) Group: This essential amine protecting group is notoriously sensitive to acidic conditions. Its primary degradation pathway is acid-catalyzed hydrolysis, which cleaves the carbamate to yield tert-butanol and carbon dioxide, liberating the N-methyl amine.

-

The Phenolic Hydroxyl Group: The tyrosine side chain contains a phenol, a functional group susceptible to oxidation. This process can be accelerated by exposure to atmospheric oxygen, light, or trace metal contaminants, often resulting in the formation of colored impurities that can compromise subsequent synthetic steps.

-

The N-Methyl Group: While enhancing the stability of the final peptide, the N-methyl group itself does not represent a primary point of instability in the monomer. However, its steric bulk can make the adjacent carboxyl group less reactive, necessitating more powerful coupling agents during peptide synthesis.[7]

Degradation Pathways and Mechanistic Insights

To effectively prevent degradation, one must understand the chemical reactions that compromise the integrity of this compound.

Acid-Catalyzed Hydrolysis of the Boc Group

This is the most significant and probable degradation pathway under improper storage conditions. The presence of ambient moisture can, over time, create a sufficiently aqueous microenvironment for hydrolysis. If acidic impurities are present, this process is significantly accelerated.

The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the resulting intermediate to form the highly stable tert-butyl cation, carbon dioxide, and the free N-methylated amine.

Caption: Primary degradation pathway: Acid-catalyzed hydrolysis of the Boc group.

Oxidation of the Phenolic Side Chain

The electron-rich phenol ring of the tyrosine side chain is a target for oxidation. This can proceed via a radical mechanism, particularly in the presence of light (photo-oxidation) or trace metals. The initial oxidation can form a phenoxy radical, which can then dimerize or react further to form complex, often colored, impurities such as dityrosine derivatives.

Caption: Secondary degradation pathway: Oxidation of the tyrosine side chain.

Recommended Storage and Handling Protocols

A multi-layered strategy focusing on controlling temperature, moisture, atmosphere, and light is required to ensure long-term stability.

Storage of Lyophilized Solid

The solid, lyophilized form of this compound is the most stable state for storage. Different suppliers provide varying temperature recommendations, so a conservative approach is warranted.

| Parameter | Recommendation | Rationale | Source |

| Temperature | -20°C | Minimizes the rate of all potential degradation reactions (hydrolysis, oxidation). | [8][9][10] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation of the sensitive phenolic side chain. | [10] |

| Moisture | Keep in a tightly sealed container, preferably within a desiccator. | Prevents hydrolysis of the acid-labile Boc group. | [8][10][11] |

| Light | Store in an amber vial or other light-proof container. | Prevents photo-oxidation of the tyrosine residue. | [8][10] |

For routine, short-term use, storage at 2-8°C is acceptable, provided the material is kept scrupulously dry and protected from light.[12] However, for any storage period exceeding one month, -20°C is strongly advised.[8]

Protocol for Handling Solid Reagent

Due to the hygroscopic nature of many amino acid derivatives, proper handling technique is as crucial as storage conditions.[11]

-

Equilibration: Before opening, transfer the sealed container from the freezer (-20°C) to a desiccator at ambient temperature. Allow at least 1-2 hours for the container and its contents to fully equilibrate.

-

Dispensing: Once at room temperature, open the container and quickly weigh the desired amount of powder in a controlled, low-humidity environment if possible.

-

Resealing: Immediately after dispensing, purge the container headspace with a gentle stream of dry argon or nitrogen, then tightly reseal the cap. Sealing the cap with parafilm provides an additional barrier against moisture ingress.

-

Return to Storage: Promptly return the sealed container to the appropriate freezer (-20°C) for long-term storage.

Guidelines for Storage in Solution

It is strongly recommended to avoid storing this compound in solution. The shelf-life in solution is extremely limited.[10] If storage in solution is absolutely unavoidable:

-

Use a sterile, slightly acidic buffer (pH 5-6) to minimize bacterial degradation and slow base-catalyzed side reactions.[10]

-

Prepare aliquots in volumes appropriate for single-use experiments to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][10]

-

Store these single-use aliquots frozen at -20°C or, preferably, -80°C.[11][13] Use within one month.[5][14]

Quality Control Workflow for Stability Assessment

Regularly verifying the purity of this compound, especially for a new batch or after prolonged storage, is a self-validating process that ensures the quality of downstream synthesis.

Caption: Quality control workflow for assessing the integrity of this compound.

Protocol 1: Reversed-Phase HPLC for Purity Assessment

This method is the gold standard for quantifying the purity of the compound and detecting degradation products or synthesis-related impurities.[15]

-

Objective: To determine the percentage purity of this compound.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[15][16]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[15][16]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[15][16]

-

Gradient: A linear gradient from 10% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine side chain).[16]

-

Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of ~1 mg/mL.[15]

-

Analysis: The primary peak corresponds to this compound. The de-protected impurity (N-Me-Tyr-OH) will have a significantly shorter retention time. Oxidized impurities may appear as small, broader peaks. Purity is calculated based on the area percentage of the main peak.

Protocol 2: Mass Spectrometry (MS) and NMR for Structural Verification

These techniques confirm the identity of the material and can help identify unknown impurities detected by HPLC.

-

Mass Spectrometry:

-

Objective: To confirm the molecular weight of the compound (Expected [M-H]⁻ = 294.13 or [M+H]⁺ = 296.15).[16]

-

Method: Use Electrospray Ionization (ESI) coupled with a suitable mass analyzer. Prepare a dilute solution of the sample in methanol or acetonitrile for direct infusion or LC-MS analysis.[16]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and rule out significant structural impurities.[15]

-

Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). The spectra should be consistent with the known structure of this compound, with characteristic peaks for the Boc group (~1.4 ppm), the N-methyl group, and the aromatic protons of the tyrosine ring.[16]

-

Conclusion

The chemical integrity of this compound is not inherently unstable, but it is vulnerable to degradation through well-understood pathways if not stored and handled with scientific rigor. The two primary risks are the acid-catalyzed hydrolysis of the Boc group and the oxidation of the phenolic side chain. By implementing a storage strategy centered on cold temperatures (-20°C), and the strict exclusion of moisture, oxygen, and light, researchers can ensure the long-term stability and performance of this critical reagent. Routine verification of purity via HPLC provides the ultimate validation that the material is fit for its intended use in high-stakes peptide synthesis and drug development programs.

References

- AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

- LifeTein.

- He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

- SLS Ireland. BOC-TYR(ME)-OH | 8530710005 | SIGMA-ALDRICH. [Link]

- Aapptec Peptides. Boc-Tyr(Me)-OH [53267-93-9]. [Link]

- GenScript. Peptide Storage and Handling Guidelines. [Link]

- Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

- LifeTein. Peptide Handling Guide; Tips on Storage of Synthetic Peptides. [Link]

- Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. [Link]

- PubChem. Boc-MeTyr-OH.

Sources

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-MeTyr-OH | C15H21NO5 | CID 7019889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. lifetein.com [lifetein.com]

- 8. peptide.com [peptide.com]

- 9. apexbt.com [apexbt.com]

- 10. genscript.com [genscript.com]

- 11. bachem.com [bachem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Synthesis and characterization of Boc-N-Me-Tyr-OH

An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-hydroxyphenyl)propanoic acid (Boc-N-Me-Tyr-OH)

Abstract

This technical guide provides a comprehensive framework for the synthesis and analytical characterization of N-α-tert-Butyloxycarbonyl-N-α-methyl-L-tyrosine (this compound). This N-methylated amino acid derivative is a valuable building block in peptide synthesis, utilized to introduce conformational constraints and enhance proteolytic stability in peptide-based therapeutics.[1][] The narrative emphasizes the causal relationships behind methodological choices, offering field-proven protocols for synthesis and a multi-technique approach for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals engaged in peptide chemistry and medicinal chemistry.

Introduction and Scientific Rationale

N-methylation of the peptide backbone is a critical modification strategy in medicinal chemistry. It involves replacing the amide proton with a methyl group, which can significantly alter the biological and pharmacological properties of a peptide. Specifically, N-methylation can:

-

Enhance Proteolytic Stability: By sterically shielding the amide bond from enzymatic cleavage.

-

Modulate Conformation: By restricting the rotation around the C-N bond, influencing the peptide's secondary structure and receptor binding affinity.

-

Improve Membrane Permeability: By eliminating a hydrogen bond donor, which can increase the lipophilicity of the peptide.

This compound (CAS 82038-34-4) is the properly protected building block for incorporating an N-methylated tyrosine residue into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).[3][4] It is essential to distinguish this compound from its isomer, Boc-Tyr(Me)-OH (CAS 53267-93-9), where the methylation occurs on the side-chain phenol.[5] This guide focuses exclusively on the synthesis and characterization of the N-methylated variant.

Compound Data Summary

| Parameter | Value | Reference |

| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | [3] |

| Molecular Formula | C₁₅H₂₁NO₅ | [3] |

| Molecular Weight | 295.33 g/mol | [3] |

| Monoisotopic Mass | 295.141973 Da | [3] |

| Appearance | White to off-white powder | N/A |

| Purity Standard | ≥98% (HPLC) | [6] |

Synthesis of this compound

The synthesis is a two-step process. First, the α-amino group of L-tyrosine is protected with a tert-butyloxycarbonyl (Boc) group. Second, the nitrogen of the resulting Boc-protected carbamate is selectively methylated.

Synthetic Pathway Overview

The logical flow of the synthesis is designed to first protect the highly reactive amino group before introducing the methyl group to the nitrogen. Attempting to methylate unprotected tyrosine would lead to a complex mixture of N-methylated, O-methylated, and poly-methylated products.

Caption: Two-step synthesis of this compound from L-Tyrosine.

Experimental Protocols

This initial step protects the primary amine, rendering the N-H proton of the resulting carbamate sufficiently acidic for deprotonation in the subsequent methylation step.

-

Principle: The amino group of L-tyrosine nucleophilically attacks the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is conducted in a basic aqueous/organic mixture to deprotonate the ammonium group of the zwitterionic amino acid, enhancing its nucleophilicity, and to neutralize the acid byproduct.[7]

-

Materials:

-

L-Tyrosine (1.0 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Potassium Hydrogen Sulfate (KHSO₄), saturated solution

-

Magnesium Sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

In a round-bottom flask, dissolve K₂CO₃ (3.0 equiv) in a 1:1 mixture of deionized water and 1,4-dioxane.

-

Cool the solution to 0 °C using an ice bath.

-

Add L-tyrosine (1.0 equiv), followed by a solution of (Boc)₂O (1.0 equiv) in 1,4-dioxane.

-

Remove the ice bath and stir the reaction mixture vigorously at room temperature overnight. Monitor progress by Thin-Layer Chromatography (TLC).

-

Upon completion, add deionized water to dissolve any remaining solids.

-

Carefully acidify the aqueous solution to pH 3-4 with a saturated KHSO₄ solution. The product will precipitate or form an oil.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield Boc-L-Tyr-OH, typically as a viscous oil or white solid which can be used in the next step without further purification.[7]

-

This is the critical step for installing the N-methyl group. The choice of a strong, non-nucleophilic base is paramount for success.

-

Principle: Sodium hydride (NaH), a strong base, is used to perform a double deprotonation on Boc-L-Tyr-OH, forming a dianion. The first equivalent deprotonates the carboxylic acid to form a sodium carboxylate, while the second deprotonates the carbamate N-H. In an aprotic solvent like tetrahydrofuran (THF), the sodium carboxylate is poorly nucleophilic, allowing the subsequent addition of iodomethane (CH₃I) to selectively alkylate the more nucleophilic nitrogen anion.[8][9]

-

Materials:

-

Boc-L-Tyr-OH (1.0 equiv)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)

-

Iodomethane (CH₃I) (1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (brine)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

-

Procedure:

-

Caution: Perform this reaction under an inert atmosphere (e.g., Argon or Nitrogen) as NaH is highly reactive with moisture and air.

-

Add Boc-L-Tyr-OH (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and flush with inert gas.

-

Add anhydrous THF via syringe and stir to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

-

Carefully and portion-wise, add the NaH dispersion (2.2 equiv). Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir for 1 hour at 0 °C after the addition is complete.

-

Add iodomethane (1.5 equiv) dropwise via syringe.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight. Monitor by TLC until the starting material is consumed.

-

Cool the reaction back to 0 °C and cautiously quench by the dropwise addition of water until gas evolution ceases.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product should be purified by silica gel column chromatography to yield pure this compound.

-

Characterization of this compound

A combination of analytical techniques is required for unambiguous confirmation of the product's identity and purity.

Characterization Workflow

Caption: Multi-technique workflow for analytical characterization.

Analytical Protocols and Expected Results

| Technique | Objective | Expected Outcome |

| ¹H NMR | Structural verification and confirmation of N-methylation. | Disappearance of the carbamate N-H proton signal. Appearance of a new singlet for the N-CH₃ group (~2.7-2.9 ppm). Characteristic signals for Boc group (~1.4 ppm), aromatic protons (~6.7 and 7.1 ppm), and backbone protons (α-H and β-CH₂). |

| ¹³C NMR | Confirm carbon skeleton and functional groups. | Appearance of a new resonance for the N-CH₃ carbon (~30-35 ppm). Resonances for carbonyls (acid and Boc), Boc quaternary carbon, aromatic carbons, and backbone carbons. |

| Mass Spec (ESI-MS) | Confirm molecular weight. | A molecular ion peak corresponding to the calculated mass. Expected [M+H]⁺ ≈ 296.15 or [M-H]⁻ ≈ 294.14.[3] |

| RP-HPLC | Assess purity. | A single major peak indicating high purity (e.g., >98%). |

-

Objective: To confirm the covalent structure of the molecule.

-

Procedure:

-

Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data and assign the peaks. The key diagnostic signals for successful N-methylation are the appearance of the N-methyl singlet in the ¹H spectrum and the disappearance of the N-H coupling.

-

-

Objective: To confirm the molecular weight of the final product.

-

Method: Electrospray ionization (ESI) is well-suited for this polar molecule.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Compare the observed m/z value of the molecular ion with the theoretical value.[3]

-

-

Objective: To determine the purity of the synthesized compound.

-

Procedure:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient, for example, from 10% to 90% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Dissolve a small amount of the sample in the mobile phase, inject, and integrate the peak areas to calculate purity.

-

Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of this compound. The successful execution of the N-methylation protocol hinges on maintaining anhydrous conditions and understanding the underlying mechanism of selective alkylation.[8] Rigorous characterization using the orthogonal techniques of NMR, MS, and HPLC is essential to validate the structure and ensure the high purity required for its application in peptide synthesis. The availability of this well-characterized building block enables researchers to systematically explore the effects of N-methylation on peptide structure and function.

References

- The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1.

- Lokey Lab Protocols - Wikidot. (2017, March 2). N-Methylation of Boc amino acids.

- Mosberg, H. I., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Chemical Neuroscience, 6(11), 1833-1839.

- Olah, G. A., & Ohannesian, L. (1987). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 52(7), 1285-1290.

- ResearchGate. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | Request PDF.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019889, Boc-MeTyr-OH.

- Aapptec Peptides. (n.d.). Boc-Tyr(Me)-OH DCHA.

- ResearchGate. (2014). On the Selective N-Methylation of BOC-Protected Amino Acids.

- Aapptec Peptides. (n.d.). Boc-Tyr(Me)-OH [53267-93-9].

- Palasek, S. S., & Cox, K. J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

- Tokyo Chemical Industry UK Ltd. (n.d.). Boc-Tyr(Me)-OH 53267-93-9.

- SLS Ireland. (n.d.). BOC-TYR(ME)-OH | 8530710005 | SIGMA-ALDRICH.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Boc-MeTyr-OH | C15H21NO5 | CID 7019889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc-Tyr(Me)-OH Novabiochem 53267-93-9 [sigmaaldrich.com]

- 6. Boc-N-Me-Tyr(Bzl)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. lokeylab.wikidot.com [lokeylab.wikidot.com]

- 9. researchgate.net [researchgate.net]

Whitepaper: The Strategic Role of Boc-N-Me-Tyr-OH in Modern Peptidomimetic Design

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peptides offer remarkable therapeutic potential due to their high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetic design seeks to overcome these limitations by systematically modifying the peptide backbone. This guide provides an in-depth technical analysis of a pivotal building block in this field: Boc-N-Me-Tyr-OH (N-α-tert-Butoxycarbonyl-N-α-methyl-L-tyrosine) . We will explore the strategic advantages conferred by N-methylation of the peptide backbone at the tyrosine residue, detailing its profound impact on proteolytic resistance, conformational control, and membrane permeability. This document provides field-proven insights, detailed experimental workflows, and the causal reasoning behind key methodological choices, serving as a comprehensive resource for researchers in drug discovery and development.

The Challenge: Bridging the Gap Between Natural Peptides and Viable Drugs

Natural peptides are exquisite signaling molecules, honed by evolution for specific biological roles. Their therapeutic appeal lies in this specificity, which often translates to fewer off-target effects compared to small molecules. However, the very features that make them effective in biological systems also render them challenging as drugs. The peptide backbone, composed of repeating amide bonds, is a prime substrate for a host of endogenous proteases, leading to rapid degradation and short in-vivo half-lives. Furthermore, their typically high polarity and large size severely limit their ability to cross cellular membranes, necessitating parenteral administration.

Peptidomimetic chemistry offers a powerful solution. By making targeted chemical modifications to the peptide structure, we can create molecules that retain the desired biological activity of the parent peptide while exhibiting superior, drug-like pharmacokinetic properties. One of the most effective and widely adopted strategies in this arena is N-methylation of the peptide backbone.

This compound: A Profile of a Key Architectural Element

This compound is a chemically modified amino acid derivative. Let's break down its components to understand its utility:

-

Tyrosine (Tyr-OH): An aromatic amino acid with a phenolic side chain. This side chain is frequently involved in crucial binding interactions ("pharmacophore") with biological targets and can be a site for further modification.

-

N-Methylation (N-Me): A methyl group is attached to the backbone amide nitrogen. This seemingly minor modification has profound stereoelectronic consequences, which are the cornerstone of its strategic importance.

-

Boc Protecting Group (Boc-): The tert-Butoxycarbonyl group is a standard, acid-labile protecting group for the N-terminus. Its role is to prevent unwanted side reactions during the controlled, stepwise assembly of the peptide chain, a process known as solid-phase peptide synthesis (SPPS).

The selection of this compound is therefore a deliberate choice to install an N-methylated residue at a specific, functionally important position within a peptide sequence, while ensuring compatibility with established synthesis protocols.

The Core Advantage: How N-Methylation Engineers Superior Drug Properties

The introduction of a methyl group on the amide nitrogen disrupts the fundamental properties of the peptide backbone in several advantageous ways.

Enhancing Proteolytic Stability

-

Causality: Proteases recognize and bind to their substrate peptides through a series of hydrogen bonds and specific side-chain interactions. The amide N-H group is a critical hydrogen bond donor in this recognition process. By replacing this hydrogen with a methyl group (N-H → N-CH₃), we eliminate this key interaction point. This modification effectively "blinds" the protease, preventing it from recognizing the peptide as a substrate.

-

Steric Hindrance: The methyl group also introduces localized steric bulk, which can physically obstruct the approach of the protease's active site to the scissile amide bond. This dual mechanism of electronic and steric disruption provides a robust defense against enzymatic degradation, significantly extending the half-life of the resulting peptidomimetic in biological fluids.

Modulating Conformation and Receptor Affinity

-

Causality: The amide N-H proton is also a key participant in forming the secondary structures (α-helices, β-sheets) that define a peptide's three-dimensional shape. N-methylation removes this hydrogen bond donor capability, introducing a significant constraint on the local backbone conformation. This can be strategically employed to:

-

"Lock" a Bioactive Conformation: By placing N-methyl groups at specific positions, chemists can prevent the formation of undesirable structures and favor the specific 3D shape required for binding to the therapeutic target. This can lead to a significant increase in binding affinity and potency.

-

Reduce Receptor Promiscuity: By pre-organizing the peptidomimetic into a more rigid conformation, its ability to bind to off-target receptors may be reduced, leading to improved selectivity and a better safety profile.

-

The diagram below illustrates the direct structural impact of N-methylation on the peptide backbone.

Caption: SPPS workflow for incorporating this compound.

Conclusion and Future Perspectives

This compound is more than just a modified amino acid; it is a strategic tool for rationally designing therapeutic peptidomimetics with enhanced stability, favorable conformation, and improved bioavailability. The ability to install an N-methyl group at a specific tyrosine residue allows for fine-tuning of a peptide's pharmacological profile, overcoming the inherent liabilities that have long hindered this promising class of molecules. As our understanding of structure-activity relationships deepens, the targeted use of N-methylated building blocks will continue to be a cornerstone of modern drug discovery, enabling the development of next-generation peptide-based therapeutics that are both potent and practical for clinical use.

References

- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 42(10), 1588-1599.

- Biron, E., & Kessler, H. (2005). N-methylation of peptides: a new method for the synthesis of N-methyl-amino acids on solid support. Journal of Organic Chemistry, 70(13), 5183-5189.

- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Gilon, C., Hoffman, A., & Kessler, H. (2006). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie International Edition, 45(48), 8249-8253.

A Senior Application Scientist's Guide to N-Methylated Amino Acids in Modern Drug Discovery

Abstract

The rational design of peptide and peptidomimetic therapeutics represents a frontier in drug discovery, offering high target specificity and potency. However, the inherent limitations of natural peptides, such as poor metabolic stability and low membrane permeability, have historically hindered their clinical translation. N-methylation of the peptide backbone has emerged as a powerful and versatile strategy to overcome these obstacles. This guide provides an in-depth technical overview of the application of N-methylated amino acids in drug design. We will explore the profound impact of this subtle modification on peptide conformation, proteolytic resistance, and cell permeability. Furthermore, this document details robust synthetic and analytical protocols, presents illustrative case studies, and discusses the future trajectory of N-methylation in the development of next-generation therapeutics.

The Peptidomimetic Imperative: Overcoming the Limitations of Natural Peptides

Peptides are exceptional biological molecules, capable of mediating a vast array of physiological processes with exquisite precision. This inherent specificity makes them highly attractive starting points for drug development. However, the native peptide structure is intrinsically flawed from a pharmaceutical perspective. It is rapidly degraded by proteases in circulation and possesses a high polar surface area, which severely limits its ability to cross cellular membranes and reach intracellular targets.

The field of peptidomimetics seeks to address these challenges by introducing non-natural modifications to the peptide scaffold. The goal is to create molecules that retain the biological activity of the parent peptide while exhibiting superior drug-like properties. Among the most successful strategies in this field is the site-specific N-methylation of the peptide backbone amide bond.

The Transformative Impact of N-Methylation

The substitution of an amide proton with a methyl group is a seemingly minor structural change, yet it imparts a cascade of transformative effects on the peptide's physicochemical and pharmacological properties.

Conformation and Flexibility: The Power of Rotational Control

The primary effect of N-methylation is the removal of the amide proton, which eliminates its ability to act as a hydrogen bond donor. This has two major consequences for the peptide's three-dimensional structure:

-

Disruption of Secondary Structures: Key motifs like α-helices and β-sheets are stabilized by a network of backbone hydrogen bonds. Introducing an N-methylated residue can strategically disrupt these structures, which can be useful for breaking undesirable peptide aggregation or for tailoring a specific conformation for receptor binding.

-

Modulation of Cis/Trans Isomerism: The energy barrier for rotation around the N-methylated amide bond is lowered, increasing the population of the cis isomer, which is typically energetically unfavorable in standard peptide bonds. This ability to favor a cis conformation can be critical for mimicking the bioactive conformation of a peptide at its target receptor, sometimes leading to a significant increase in potency.

Enhanced Metabolic Stability: A Shield Against Proteolysis

Proteolytic enzymes, such as serine and cysteine proteases, recognize and bind to their peptide substrates through a series of hydrogen bonds with the peptide backbone. The N-methyl group acts as a steric shield, physically blocking the approach of the enzyme and preventing the necessary interactions for catalysis. This modification is one of the most effective methods for enhancing the half-life of a peptide therapeutic in vivo.

Improved Membrane Permeability: The "Molecular Grease" Effect

N-methylation contributes to enhanced cell permeability through several mechanisms:

-

Reduced Hydrogen Bonding Capacity: By removing a hydrogen bond donor, the overall polarity of the peptide is reduced, making it more lipophilic and better able to partition into the lipid bilayer of the cell membrane.

-

Conformational Rigidity: The modification can pre-organize the peptide into a "bioactive" conformation that is also more membrane-compatible, often by shielding polar groups through intramolecular hydrogen bonding (a chameleonic effect).

-

Desolvation Energy: The energy penalty required to strip water molecules from the peptide before it enters the membrane (the desolvation energy) is lowered, further facilitating membrane transit.

The workflow below illustrates the strategic decision-making process when considering N-methylation.

Caption: Workflow for applying N-methylation to optimize a peptide lead.

Synthesis and Incorporation of N-Methylated Amino Acids

The successful application of N-methylation requires efficient and reliable methods for both the synthesis of the monomer building blocks and their subsequent incorporation into a growing peptide chain.

Synthesis of Fmoc-N-methyl Amino Acid Monomers

While several methods exist, a robust and widely used approach involves the two-step procedure of amine protection followed by methylation.

Protocol: General Synthesis of Fmoc-N-methyl-L-amino Acids

-

Step 1: Temporary Amine Protection.

-

Dissolve the starting L-amino acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydroxide (2.2 eq) and stir until dissolved.

-

Slowly add a solution of 2-(Boc-oxyimino)-2-phenylacetonitrile (Boc-ON) (1.1 eq) in dioxane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with 1 M HCl and extract the Boc-protected amino acid with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-amino acid.

-

-

Step 2: N-Methylation.

-

Dissolve the crude Boc-amino acid from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (2.5 eq) and stir for 1 hour.

-

Add methyl iodide (CH₃I) (3.0 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

-

Purify the resulting Boc-N-methyl amino acid by silica gel chromatography.

-

-

Step 3: Fmoc Protection.

-

Remove the Boc group from the N-methylated amino acid using 4 M HCl in dioxane.

-

After removal is complete (monitored by TLC), neutralize the resulting amine salt with a base like sodium bicarbonate.

-

Perform a standard Fmoc protection using Fmoc-OSu in the presence of a base to yield the final Fmoc-N-methyl-L-amino acid building block, ready for peptide synthesis.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Incorporating N-methylated amino acids into a peptide sequence using automated synthesizers presents a challenge due to the steric hindrance of the N-methyl group, which slows coupling kinetics. Special conditions are required for an efficient reaction.

Protocol: Automated SPPS Coupling of Fmoc-N-methyl Amino Acids

-

Resin and Deprotection: Start with a standard Fmoc-protected amino acid loaded onto a solid support resin (e.g., Rink Amide). Perform standard Fmoc deprotection using 20% piperidine in dimethylformamide (DMF).

-

Pre-activation: In a separate vessel, pre-activate the incoming Fmoc-N-methyl amino acid (4.0 eq) with a coupling reagent. For sterically hindered couplings, a combination of diisopropylcarbodiimide (DIC) (4.0 eq) and ethyl cyano(hydroxyimino)acetate (OxymaPure®) (4.0 eq) is highly effective. Allow pre-activation to proceed for 5-10 minutes.

-

Coupling Step: Add the pre-activated amino acid solution to the deprotected resin.

-

Extended Coupling Time: Allow the coupling reaction to proceed for an extended period, typically 1-2 hours, compared to the standard 30-45 minutes for non-methylated residues.

-

Monitoring and Capping: After the coupling, take a small sample of the resin and perform a Kaiser test. A negative (yellow) result indicates a complete reaction. If the test is positive (blue), indicating incomplete coupling, a second coupling step should be performed. If the second coupling is still incomplete, the unreacted free amines should be "capped" using acetic anhydride to prevent the formation of deletion sequences.

-

Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.

The diagram below outlines the critical steps for successful incorporation during SPPS.

Introduction to Boc protection in peptide synthesis

An In-depth Technical Guide to Boc Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) has become an indispensable tool in chemical biology, drug discovery, and materials science. The pioneering work of R. Bruce Merrifield, which earned him the Nobel Prize in Chemistry in 1984, laid the foundation for this powerful technology.[1][2] Central to the original and still relevant SPPS methodology is the use of the tert-butyloxycarbonyl (Boc) protecting group for the temporary masking of the α-amino function of amino acids. This guide provides a comprehensive technical overview of the Boc strategy in SPPS, detailing its chemical principles, procedural workflows, and critical considerations for its successful implementation.

Introduction: The Genesis of Boc Solid-Phase Peptide Synthesis

Prior to the advent of SPPS, peptides were synthesized in solution, a laborious process that required the purification of each intermediate peptide in the growing chain.[1] This approach was time-consuming and often resulted in low overall yields, particularly for longer peptides. Merrifield's innovation was to anchor the C-terminal amino acid to an insoluble polymer support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[1][2]

The success of this strategy hinged on a key principle: the use of a temporary protecting group for the α-amino group of the incoming amino acid that could be removed under conditions that left the peptide-resin linkage and any side-chain protecting groups intact. The Boc group, introduced by Carpino in 1957, proved to be ideal for this purpose due to its acid lability.[2][3] This led to the development of the Boc/Bzl strategy, where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the resin linkage are cleaved with a much stronger acid, such as anhydrous hydrogen fluoride (HF), at the end of the synthesis.[1][4][5]

Core Principles of Boc/Bzl SPPS

The Boc/Bzl strategy is predicated on a system of graduated acid lability.[1] The α-amino Boc group is highly sensitive to acid and can be quantitatively removed by treatment with TFA, typically in dichloromethane (DCM).[4][6] The side-chain protecting groups, usually benzyl esters or ethers, are stable to TFA but are cleaved by strong acids like HF or trifluoromethanesulfonic acid (TFMSA).[4][7] This differential stability allows for the selective deprotection of the α-amino group at each cycle of the synthesis without disturbing the other protecting groups or the link to the solid support.

The Boc Protecting Group: A Closer Look

The tert-butyloxycarbonyl (Boc) group is introduced onto the α-amino group of an amino acid via reaction with di-tert-butyl dicarbonate (Boc anhydride).[8]

Mechanism of Boc Deprotection: The removal of the Boc group with TFA is an acid-catalyzed elimination reaction that proceeds through three key steps:[9][10][11]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[9][10]

-

Carbocation Formation: This protonation facilitates the cleavage of the tert-butyl group, forming a stable tert-butyl cation and a carbamic acid intermediate.[9][10]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide.[9][10][11] The newly liberated amine is then protonated by the excess TFA to form a trifluoroacetate salt.[9][10]

The Boc-SPPS Workflow: A Step-by-Step Guide

The synthesis of a peptide using the Boc strategy is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[6]

Resin Selection and Preparation

The choice of solid support is critical and depends on whether the final product is a peptide acid or a peptide amide.[6]

| Resin Type | C-Terminal Product | Common Examples |

| Merrifield Resin | Peptide Acid | Chloromethylpolystyrene |

| PAM Resin | Peptide Acid | Phenylacetamidomethyl polystyrene |

| BHA Resin | Peptide Amide | Benzhydrylamine polystyrene |

| MBHA Resin | Peptide Amide | 4-Methylbenzhydrylamine polystyrene |

Experimental Protocol: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically DCM for polystyrene-based resins, to completely cover the resin.[6]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]

-

Drain the solvent by filtration.[6]

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[6]

Experimental Protocol: Boc Deprotection

-

To the swollen resin, add a solution of 50% TFA in DCM.[3][6]

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[3][6]

-

Drain the solution and add a fresh portion of 50% TFA in DCM.

-

Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[3][6]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[6]

Neutralization

The N-terminal ammonium trifluoroacetate salt formed during deprotection must be neutralized to the free amine before the next coupling step.

Experimental Protocol: Neutralization

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.[6]

-

Agitate the mixture for 1-2 minutes.[6]

-

Drain the neutralization solution.

-

Repeat the neutralization step one more time to ensure complete conversion to the free amine.[6]

-

Wash the resin with DCM and/or DMF to remove excess base and its salt.[6]

In situ neutralization protocols, where the neutralization and coupling steps are performed concurrently, have been developed to minimize side reactions like aspartimide formation.[3][7]

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[6]

Experimental Protocol: Amino Acid Coupling

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent in DMF or a DCM/DMF mixture.[6]

-

Add the solution to the neutralized peptide-resin.[6]

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[6]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[6]

-

Monitor the reaction progress using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[6]

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[6]

| Coupling Reagent Class | Examples |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

Final Cleavage and Deprotection

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.[6] This is typically achieved using a strong acid like HF or TFMSA.[4][7]

Cleavage Cocktails: Reactive carbocations are generated during the cleavage process, which can lead to side reactions with sensitive amino acids like tryptophan, methionine, cysteine, and tyrosine.[10][12] To prevent these modifications, "scavengers" are added to the cleavage cocktail to trap these reactive species.[10]

A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[13][14]

Experimental Protocol: HF Cleavage (General Overview)

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

-

The peptide-resin is placed in a specialized HF cleavage apparatus.

-

A scavenger mixture (e.g., anisole, p-cresol) is added.

-

Liquid HF is distilled into the reaction vessel.

-

The reaction is typically stirred at 0°C for 1-2 hours.

-

The HF is removed by evaporation under a stream of nitrogen.

-

The crude peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed to remove scavengers.[4]

-

The peptide is then dried under vacuum.[4]

Common Side Reactions and Mitigation Strategies

While a robust methodology, Boc-SPPS is not without its challenges. Awareness of potential side reactions is crucial for synthesizing high-purity peptides.

| Side Reaction | Description | Mitigation Strategies |

| Incomplete Coupling | Steric hindrance or peptide aggregation can prevent complete reaction of the N-terminal amine.[15] | Perform a "double coupling" by repeating the coupling step with fresh reagents. Use more potent coupling agents like HATU or HBTU.[15] |

| Racemization | Loss of stereochemical integrity at the α-carbon, particularly for sensitive residues like histidine. | Use a coupling reagent combination known for low racemization (e.g., DIC/Oxyma). Minimize the pre-activation time of the amino acid.[15] |

| Aspartimide Formation | The side-chain carboxylate of aspartic acid can cyclize to form a stable five-membered ring, leading to a peptide backbone modification.[3] | Use in situ neutralization protocols. The protonated N-terminus after deprotection is less nucleophilic and reduces the rate of this side reaction.[3] |

| Alkylation of Sensitive Residues | The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (Trp, Met, Cys, Tyr).[10][15] | Incorporate a scavenger cocktail (e.g., thioanisole, EDT, cresol) into the deprotection and cleavage reagents.[15] |

| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide sequence, leading to chain termination. This is most common after the coupling of the second amino acid.[3] | Use 2-chlorotrityl resin for sensitive sequences.[16] |

Analytical Characterization

Throughout and after the synthesis, analytical techniques are employed to monitor reaction completion and assess the purity and identity of the final product.

-

Qualitative Monitoring: The Kaiser (ninhydrin) test is used to detect the presence of free primary amines on the resin, indicating either complete deprotection or incomplete coupling.[6]

-

Final Product Analysis: After cleavage and purification, the peptide is characterized by:

Boc vs. Fmoc: A Comparative Overview

While Boc chemistry was the original standard, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, which utilizes a base-labile α-amino protecting group, has become more prevalent for routine peptide synthesis.[4]

| Feature | Boc Strategy | Fmoc Strategy |

| α-Amino Protection | tert-butyloxycarbonyl (Boc)[4] | 9-fluorenylmethyloxycarbonyl (Fmoc)[4] |

| Deprotection Condition | Moderately strong acid (e.g., TFA)[4][] | Base (e.g., piperidine)[4][] |

| Side-Chain Protection | Benzyl-based (acid-labile)[4] | tert-butyl-based (acid-labile)[] |

| Final Cleavage | Strong acid (e.g., HF, TFMSA)[4][7] | Moderate acid (e.g., TFA)[4] |

| Advantages | Can be advantageous for synthesizing long or aggregation-prone sequences due to protonation of the N-terminus during deprotection, which can disrupt interchain hydrogen bonding.[4][7] | Milder overall conditions, compatible with a wider range of sensitive functionalities, and avoids the use of highly hazardous HF.[4] |

| Disadvantages | Requires the use of highly corrosive and toxic HF for final cleavage. Harsher conditions can lead to more side reactions.[4] | Aggregation can be more problematic for certain sequences. The basic deprotection conditions can promote side reactions like aspartimide formation.[] |

Conclusion and Future Perspectives

The Boc/Bzl strategy for solid-phase peptide synthesis, while largely succeeded by the milder Fmoc chemistry for routine applications, remains a powerful and relevant technique. Its utility in the synthesis of long and difficult, aggregation-prone peptides ensures its continued place in the peptide chemist's toolbox.[4] A thorough understanding of the underlying chemical principles, potential side reactions, and detailed protocols is essential for leveraging the full potential of this foundational methodology in the pursuit of novel therapeutics and research tools.

References

- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.

- Benchchem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- Benchchem. (n.d.). Application Notes and Protocols for Cleavage Cocktails Compatible with His(Boc) Protection.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).

- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.

- Benchchem. (n.d.). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- AAPPTec. (n.d.). Peptide Synthesis - FAQ.

- Wikipedia. (n.d.). Peptide synthesis.

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.

- NIH. (n.d.). Introduction to Peptide Synthesis.

- ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis.